molecular formula C12H12BrN3 B15059941 4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine

4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine

Cat. No.: B15059941
M. Wt: 278.15 g/mol
InChI Key: IBEUXQXMIXUPOD-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, along with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine is unique due to the presence of both a cyclopropyl group and an imidazole ring, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

5-(2-bromophenyl)-3-cyclopropylimidazol-4-amine

InChI

InChI=1S/C12H12BrN3/c13-10-4-2-1-3-9(10)11-12(14)16(7-15-11)8-5-6-8/h1-4,7-8H,5-6,14H2

InChI Key

IBEUXQXMIXUPOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC(=C2N)C3=CC=CC=C3Br

Origin of Product

United States

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